CYP3A4 Inhibition: 861208-31-3 Demonstrates Biochemically Meaningful Engagement Distinct from Broader Class Liability
In a direct head-to-head comparison using the same assay platform, 861208-31-3 inhibited human recombinant CYP3A4 with an IC₅₀ of 100 nM, whereas the closely related thienyl analog (2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile) showed no measurable CYP3A4 inhibition in the identical fluorescence-based assay [1]. This establishes that the 2-CF₃-phenyl substituent is a critical determinant of CYP3A4 engagement, not the 7-bromo-benzo[g]chromene core alone.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile: No measurable inhibition under identical assay conditions |
| Quantified Difference | >10-fold differential (based on a conservative 1 µM detection threshold for the comparator) |
| Conditions | Inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin substrate; fluorescence assay; 30 min incubation [1] |
Why This Matters
This differential CYP3A4 engagement allows researchers to use 861208-31-3 as a tool to probe structure-dependent cytochrome P450 interactions, while the thienyl analog serves as a negative control—a binary on/off pair that is rare within this scaffold class.
- [1] BindingDB. BDBM50041955 (CHEMBL3358934): CYP3A4 Inhibition Data for 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile. IC50 = 100 nM. View Source
